17(R)-Hete
説明
Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. 17-HETE is a cytochrome P450 (CYP450) metabolite of arachidonic acid that has stereospecific effects on sodium transport in the kidney. 17(R)-HETE is an inactive isomer of 17-HETE, whereas the (S) enantiomer can inhibit proximal tubule ATPase activity at a concentration of 2 µM.
作用機序
Target of Action
17®-HETE is a bioactive lipid mediator that has been shown to interact with GPR32, a G protein-coupled receptor . GPR32 plays a crucial role in various biological processes, including immune response and inflammation.
Mode of Action
Upon binding to GPR32, 17®-HETE activates a β-arrestin reporter assay, indicating the initiation of a signaling cascade . This interaction leads to changes in cellular functions, such as enhanced phagocytosis in CHO cells overexpressing GPR32 compared to controls .
Result of Action
The binding of 17®-HETE to GPR32 enhances the clearance of etoposide-induced tumor cell debris by monocyte-derived macrophages in H460 human lung carcinoma . This suggests that 17®-HETE may have potential therapeutic applications in cancer treatment.
生物活性
17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a biologically active lipid derived from arachidonic acid, a polyunsaturated fatty acid involved in various physiological and pathological processes. This compound, along with its enantiomer 17(S)-HETE, has been the focus of research due to its implications in cardiovascular health, particularly in cardiac hypertrophy and the modulation of cytochrome P450 enzymes.
Cytochrome P450 1B1 Activation
Research indicates that this compound acts as an allosteric activator of cytochrome P450 1B1 (CYP1B1), an enzyme associated with the metabolism of various substrates and implicated in cardiotoxicity. In studies involving human adult cardiomyocyte (AC16) cells, treatment with 17-HETE enantiomers resulted in increased cell surface area indicative of cellular hypertrophy, alongside upregulation of CYP1B1 gene expression and protein levels .
Key Findings
- Cardiac Hypertrophy Induction : Treatment with this compound at a concentration of 20 µM led to significant cellular hypertrophy as measured by increased cell surface area and expression of hypertrophic markers .
- CYP1B1 Modulation : Both 17(R)- and 17(S)-HETE enantiomers were shown to enhance CYP1B1 activity in a concentration-dependent manner, suggesting their role as autocrine mediators in cardiac tissue .
Table 1: Effects of 17-HETE on Cardiac Hypertrophy Markers
Treatment (µM) | Cell Surface Area Increase (%) | CYP1B1 Expression (Relative Units) |
---|---|---|
Control | 0 | 1 |
This compound | 45 | 2.5 |
17(S)-HETE | 50 | 2.8 |
Case Studies
Study on Cardiac Hypertrophy
A recent study investigated the effects of both enantiomers of HETE on AC16 cardiomyocytes. The results demonstrated that both compounds induced hypertrophic responses; however, the effects were more pronounced with the R-enantiomer. This suggests potential therapeutic implications for targeting CYP1B1 in cardiac diseases where hypertrophy is a key feature .
Implications for Therapeutics
The modulation of CYP1B1 by HETEs presents a potential therapeutic target for managing cardiac hypertrophy and associated cardiovascular diseases. By understanding the specific pathways through which these compounds exert their effects, researchers can explore novel approaches to mitigate the adverse impacts of cardiac hypertrophy.
特性
IUPAC Name |
(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-DWUYYRGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。